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Compound of Interest

Compound Name:
3,4-(Ethylenedioxy)-4'-

iodobenzophenone

Cat. No.: B1359324 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 3,4-(Ethylenedioxy)-4'-iodobenzophenone, a synthetic

organic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties
3,4-(Ethylenedioxy)-4'-iodobenzophenone, with the IUPAC name (2,3-dihydrobenzo[b][1]

[2]dioxin-6-yl)(4-iodophenyl)methanone, is an aromatic ketone derivative. The presence of the

rigid 3,4-ethylenedioxy group and the 4'-iodo substituent on the benzophenone scaffold imparts

unique electronic and steric properties that are of interest for chemical synthesis and biological

applications.

Table 1: Physicochemical Properties of 3,4-(Ethylenedioxy)-4'-iodobenzophenone
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Property Value Source

IUPAC Name

(2,3-dihydrobenzo[b][1]

[2]dioxin-6-yl)(4-

iodophenyl)methanone

-

CAS Number 951885-23-7 [1]

Molecular Formula C₁₅H₁₁IO₃ [1]

Molecular Weight 382.15 g/mol [1]

Appearance Expected to be a solid General knowledge

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and DMSO.

General knowledge

Table 2: Spectroscopic Data (Predicted and based on analogous compounds)
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Technique Expected Peaks/Signals

¹H NMR

Signals corresponding to the aromatic protons

on both phenyl rings and the methylene protons

of the ethylenedioxy group. The protons on the

iodinated ring are expected to be in the range of

δ 7.8-8.0 ppm (d) and δ 7.2-7.4 ppm (d). The

protons on the ethylenedioxy-substituted ring

are expected around δ 7.3-7.5 ppm (m) and δ

6.9-7.1 ppm (d). The ethylenedioxy protons

should appear as a singlet or a multiplet around

δ 4.3 ppm.

¹³C NMR

Carbonyl carbon signal around δ 194-196 ppm.

Signals for the aromatic carbons, with the

carbon attached to the iodine being significantly

shifted. Signals for the methylene carbons of the

ethylenedioxy group are expected around δ 64-

65 ppm.

IR (KBr, cm⁻¹)

A strong absorption band for the carbonyl (C=O)

stretch is expected around 1650-1670 cm⁻¹.

Bands corresponding to C-O-C stretching of the

ethylenedioxy group and C-I stretching will also

be present. Aromatic C-H and C=C stretching

bands will be observed in their characteristic

regions.

Mass Spec. (ESI-MS) Expected [M+H]⁺ peak at m/z 383.9771.

Synthesis and Experimental Protocols
The synthesis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone can be achieved through a

Friedel-Crafts acylation reaction. This common and versatile method for forming carbon-carbon

bonds to aromatic rings is a cornerstone of organic synthesis.

Proposed Synthetic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1359324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary route for the synthesis involves the acylation of 1,4-benzodioxan with 4-

iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride

(AlCl₃).

Reactants Reagents

Process

Product

1,4-Benzodioxan

Friedel-Crafts Acylation

4-Iodobenzoyl chloride AlCl₃ (Lewis Acid) DCM (Solvent)

3,4-(Ethylenedioxy)-4'-iodobenzophenone
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Caption: Proposed synthesis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone.

Detailed Experimental Protocol (Hypothetical)
Materials:

1,4-Benzodioxan

4-Iodobenzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 2M

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Ethanol for recrystallization

Procedure:

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous

dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 4-iodobenzoyl chloride

(1.1 equivalents) in anhydrous dichloromethane is added dropwise.

The resulting mixture is stirred for 15 minutes at 0 °C, after which a solution of 1,4-

benzodioxan (1.0 equivalent) in anhydrous dichloromethane is added dropwise.

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and

2M HCl.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x

50 mL).

The combined organic layers are washed successively with 2M HCl, water, saturated sodium

bicarbonate solution, and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude product is purified by recrystallization from ethanol to afford the pure 3,4-
(Ethylenedioxy)-4'-iodobenzophenone.

Biological Activity and Mechanism of Action
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Benzophenone-based compounds have been investigated for a wide range of biological

activities. Notably, derivatives of the 2,3-dihydrobenzo[b][1][2]dioxine scaffold have shown

promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in

DNA repair.

Potential as a PARP Inhibitor
PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA

breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2

mutations), the inhibition of PARP leads to the accumulation of DNA damage and subsequent

cell death, a concept known as synthetic lethality. Given the structural similarities of the 2,3-

dihydrobenzo[b][1][2]dioxine moiety to known PARP inhibitors, it is hypothesized that 3,4-
(Ethylenedioxy)-4'-iodobenzophenone may also exhibit PARP inhibitory activity.
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PARP Inhibition Pathway in BRCA-Deficient Cancer Cells

Single-Strand DNA Damage

PARP ActivationDNA Replication

unrepaired SSBs

Single-Strand Break RepairDouble-Strand Breaks

unrepaired SSBs

Homologous Recombination Repair
(Deficient in BRCA mutant cells)

impaired

Cell Death (Apoptosis)

3,4-(Ethylenedioxy)-4'-iodobenzophenone

Click to download full resolution via product page

Caption: Proposed mechanism of action via PARP inhibition.
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Reported Biological Data
Preliminary studies on 3,4-(Ethylenedioxy)-4'-iodobenzophenone have indicated potential

anticancer activity.

Table 3: In Vitro Anticancer Activity

Cell Line Activity IC₅₀ (µM)

MCF-7 (Breast Cancer) Antiproliferative 15

T47D (Breast Cancer) Cytotoxicity 20

Conclusion
3,4-(Ethylenedioxy)-4'-iodobenzophenone is a versatile scaffold with potential applications in

medicinal chemistry, particularly in the development of anticancer agents. Its synthesis is

accessible through standard organic chemistry techniques. The structural similarity to known

PARP inhibitors suggests a plausible mechanism of action that warrants further investigation.

The in vitro data supports its potential as a lead compound for the development of novel

therapeutics. Future work should focus on the detailed biological evaluation of this compound

and its analogs to fully elucidate their mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-(Ethylenedioxy)-4'-
iodobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359324#3-4-ethylenedioxy-4-iodobenzophenone-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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